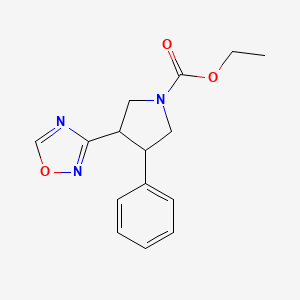![molecular formula C21H17ClN4O2 B6427054 5-chloro-2-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]-1H-indole CAS No. 2034417-26-8](/img/structure/B6427054.png)
5-chloro-2-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . For example, ataluren is used for the treatment of Duchenne muscular dystrophy . Azilsartan is applied for hypertension medication , and opicapone was approved as adjunctive therapy of Parkinson disease .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The 1,2,4-oxadiazole ring is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and established their potential for a wide range of applications .Chemical Reactions Analysis
The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .科学的研究の応用
Medicinal Chemistry
The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . For example, some 1,2,4-oxadiazole derivatives were recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Anticancer Applications
The compound has potential applications in cancer treatment. Some oxadiazole derivatives have shown promising results in anticancer evaluations .
Antimicrobial Applications
The compound also has potential antimicrobial applications. Some oxadiazole derivatives have shown comparable antibacterial results to those of the reference drug (amoxicillin), and have been evaluated against both strains T. harzianum and A. niger compared to the standard drug (fluconazole) .
Synthesis of Anilines
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .
Development of Energetic Materials
In addition to medicinal application, these heterocycles were utilized for the development of energetic materials .
Development of Fluorescent Dyes
The compound can be used in the development of fluorescent dyes .
Development of OLEDs
The compound has potential applications in the development of Organic Light Emitting Diodes (OLEDs) .
Insecticides
The compound can also be used in the development of insecticides .
作用機序
Target of Action
It’s known that 1,2,4-oxadiazole derivatives, a core structure in the compound, have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been identified as agents for treatment of age-related diseases , antimicrobials , and novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists .
Mode of Action
1,2,4-oxadiazole derivatives have been found to interact with their targets through intramolecular hydrogen bonding between the n atom of the oxadiazole moiety and nh2 group . This interaction could potentially lead to changes in the target protein’s structure and function, thereby exerting its therapeutic effects.
Biochemical Pathways
These could potentially include pathways related to carbonic anhydrase activity, PPARα/δ signaling, and antimicrobial action .
Pharmacokinetics
It’s known that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability . This suggests that the compound could potentially have favorable pharmacokinetic properties, enhancing its bioavailability.
Result of Action
Given the known activities of 1,2,4-oxadiazole derivatives, it can be inferred that the compound might exhibit a range of effects, including inhibition of carbonic anhydrase isoforms, modulation of pparα/δ signaling, and antimicrobial activity .
Action Environment
It’s known that the synthesis of 1,2,4-oxadiazole derivatives can be carried out in a naoh–dmso medium at ambient temperature , suggesting that the compound might be stable under a range of conditions.
将来の方向性
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . This could potentially include the synthesis of “5-chloro-2-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]-1H-indole”.
特性
IUPAC Name |
(5-chloro-1H-indol-2-yl)-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c22-15-6-7-18-14(8-15)9-19(24-18)21(27)26-10-16(13-4-2-1-3-5-13)17(11-26)20-23-12-28-25-20/h1-9,12,16-17,24H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBIVAZOWQEKBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)C2=CC3=C(N2)C=CC(=C3)Cl)C4=NOC=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]-1H-indole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]pent-4-enamide](/img/structure/B6426974.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B6426977.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B6426979.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(2-chlorophenyl)acetamide](/img/structure/B6426986.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6427009.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B6427014.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-cyclopropylacetamide](/img/structure/B6427028.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(4-methanesulfonylphenyl)propanamide](/img/structure/B6427029.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B6427031.png)
![2-(4-chlorophenoxy)-2-methyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]propanamide](/img/structure/B6427034.png)
![3-{1-[(4-fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}-5-phenyl-1,2,4-oxadiazole](/img/structure/B6427047.png)

![N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)benzenesulfonamide](/img/structure/B6427067.png)
![3-({6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-1-[(3-fluorophenyl)methyl]urea](/img/structure/B6427077.png)